2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 438229-70-0
VCID: VC1988834
InChI: InChI=1S/C16H12ClNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20)
SMILES: CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C
Molecular Formula: C16H12ClNO2S
Molecular Weight: 317.8 g/mol

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid

CAS No.: 438229-70-0

Cat. No.: VC1988834

Molecular Formula: C16H12ClNO2S

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid - 438229-70-0

Specification

CAS No. 438229-70-0
Molecular Formula C16H12ClNO2S
Molecular Weight 317.8 g/mol
IUPAC Name 2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H12ClNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20)
Standard InChI Key VCRUVIPNULWFKA-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O)C

Introduction

Basic Chemical Information

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound with distinctive structural features that contribute to its chemical behavior and potential applications. The compound consists of a quinoline backbone with methyl groups at positions 6 and 8, a chlorothienyl group at position 2, and a carboxylic acid group at position 4.

Identifiers and Nomenclature

The compound is uniquely identified through various standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers

ParameterValue
CAS Number438229-70-0
IUPAC Name2-(5-chloro-2-thienyl)-6,8-dimethyl-4-quinolinecarboxylic acid
Molecular FormulaC₁₆H₁₂ClNO₂S
Molecular Weight317.79 g/mol
InChI1S/C16H12ClNO2S/c1-8-5-9(2)15-10(6-8)11(16(19)20)7-12(18-15)13-3-4-14(17)21-13/h3-7H,1-2H3,(H,19,20)
InChI KeyVCRUVIPNULWFKA-UHFFFAOYSA-N

The compound consists of several functional groups that influence its chemical behavior, including a carboxylic acid group, a chloro-substituted thiophene ring, and methyl substituents on the quinoline core .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is essential for its characterization, handling, and application in scientific research.

Physical Properties

The physical properties of the compound are summarized in Table 2, providing insight into its behavior under various conditions.

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid-
Density1.4±0.1 g/cm³
Boiling Point497.5±45.0 °C at 760 mmHg
Melting PointNot Available
Flash Point254.7±28.7 °C

The high boiling and flash points suggest thermal stability, which can be advantageous for certain applications requiring processing at elevated temperatures. The compound's relatively high density is characteristic of heterocyclic compounds containing heavier atoms such as sulfur and chlorine .

Chemical Properties

The chemical reactivity of 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The chlorothienyl group introduces possibilities for further functionalization through various coupling reactions.

The presence of a carboxylic acid group (−COOH) makes the compound acidic, capable of donating a proton in solution. This functionality is likely responsible for some of its biological activities, as carboxylic acid groups can interact with receptor binding sites through hydrogen bonding.

Synthesis and Production Methods

Pfitzinger Reaction

Another potential synthetic route is the Pfitzinger reaction, which has been employed for similar quinoline-4-carboxylic acid derivatives. This reaction involves the modification of isatin through its reaction with a ketone followed by refluxing for an extended period (typically 24 hours). This approach has been successfully used to synthesize other quinoline-4-carboxylic acid derivatives with good yields .

The general scheme for a Pfitzinger reaction involves:

  • Ring opening of isatin in basic conditions

  • Condensation with a ketone

  • Cyclization to form the quinoline ring

  • Formation of the carboxylic acid functionality at position 4

The success of the reaction can be confirmed through various analytical techniques including FTIR spectroscopy, UV-Vis spectrophotometry, and mass spectrometry .

Analytical Characterization

Spectroscopic Analysis

The structure and purity of 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid can be confirmed through various spectroscopic techniques:

  • FTIR Spectroscopy: Expected to show characteristic absorption peaks for the carboxylic acid group (C=O stretching at approximately 1724-1708 cm⁻¹ and O–H stretching at approximately 3436-3242 cm⁻¹) .

  • UV-Vis Spectroscopy: Quinoline derivatives typically exhibit distinct absorption patterns in the UV-visible region. Similar compounds have shown bathochromic shifts (shifts toward longer wavelengths) compared to their precursors .

  • Mass Spectrometry: This technique can confirm the molecular weight and fragmentation pattern consistent with the proposed structure .

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the structural arrangement and environment of the hydrogen and carbon atoms in the molecule.

Biological Activities and Applications

Research Applications

2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid is primarily used in scientific research. Its complex structure makes it valuable for various applications in medicinal chemistry and pharmaceutical research .

Structure-Activity Relationships

The biological activity of quinoline derivatives is influenced by their structural features. For 2-(5-Chlorothien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid:

  • The quinoline core provides a rigid scaffold that can interact with various biological targets.

  • The carboxylic acid group can participate in hydrogen bonding with receptor sites.

  • The chlorothienyl substituent introduces lipophilicity and potential for halogen bonding.

  • The methyl groups at positions 6 and 8 may influence the electron distribution and binding properties .

ParameterValue
Typical Packaging500 mg
PriceApproximately US$114.00 for 500 mg
Purity95-98%
Storage ConditionsRefrigerated
Shipping ConditionsStandard chemical shipping protocols

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